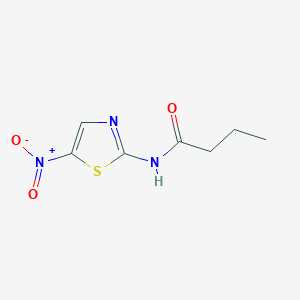
2-(3-Hydroxyphenyl)-5-methylbenzoic acid, 95%
Overview
Description
2-(3-Hydroxyphenyl)-5-methylbenzoic acid, or 2-HPMB, is a phenolic acid found in a variety of plants and foods. It has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent, and has been found to possess a variety of biological activities.
Scientific Research Applications
2-HPMB has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been found to possess a variety of biological activities, including inhibition of tumor cell proliferation, apoptosis induction, and anti-angiogenic activity. Additionally, 2-HPMB has been studied for its potential to act as an antioxidant, with studies showing that it can scavenge free radicals and prevent lipid peroxidation.
Mechanism of Action
The mechanism of action of 2-HPMB is not yet fully understood. However, it is believed that 2-HPMB may act by modulating the activity of various enzymes and proteins involved in tumor cell proliferation and apoptosis. Additionally, 2-HPMB may act by inhibiting the activity of angiogenic factors, which are involved in the formation of new blood vessels.
Biochemical and Physiological Effects
2-HPMB has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that 2-HPMB can inhibit tumor cell proliferation and induce apoptosis. Additionally, 2-HPMB has been found to possess anti-angiogenic activity, which may be useful in the treatment of certain types of cancer. Furthermore, 2-HPMB has been found to possess antioxidant activity, which may be useful in preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
2-HPMB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of applications. Additionally, 2-HPMB has been found to possess a variety of biological activities, which makes it a useful tool for studying the effects of various compounds on cells. However, there are some limitations to using 2-HPMB in laboratory experiments. For example, the mechanism of action of 2-HPMB is not yet fully understood, which may limit its usefulness in certain experiments. Additionally, 2-HPMB may have some side effects, which may limit its use in certain applications.
Future Directions
The potential applications of 2-HPMB are vast, and there are many potential future directions for research. For example, further research could be done to better understand the mechanism of action of 2-HPMB, as well as its potential side effects. Additionally, further research could be done to explore the potential therapeutic applications of 2-HPMB, such as its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. Furthermore, research could be done to explore the potential uses of 2-HPMB in food and beverage products, as well as its potential to act as a preservative. Finally, research could be done to explore the potential uses of 2-HPMB in other applications, such as cosmetics and personal care products.
Synthesis Methods
2-HPMB can be synthesized through a variety of methods, including the Fischer esterification of phenol and methyl benzoate. This method involves the reaction of phenol with methyl benzoate in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The product of this reaction is 2-HPMB.
properties
IUPAC Name |
2-(3-hydroxyphenyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-5-6-12(13(7-9)14(16)17)10-3-2-4-11(15)8-10/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUPBYVCQJGWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653505 | |
| Record name | 3'-Hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenyl)-5-methylbenzoic acid | |
CAS RN |
1181639-45-1 | |
| Record name | 3′-Hydroxy-4-methyl[1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181639-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















